2-[2-chloroethyl-(2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]ethanol
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Overview
Description
The compound N-(2-chloroethyl)-N-(2-hydroxyethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide (2-[2-chloroethyl-(2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]ethanol) is a synthetic chemical with a molecular formula of C7H16ClN2O3P . It is known for its unique structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-(2-hydroxyethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide involves several steps:
Formation of the oxazaphosphorin ring: This step typically involves the reaction of a suitable phosphoramide with an ethylene oxide derivative under controlled conditions.
Introduction of the chloroethyl and hydroxyethyl groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate chloroethyl and hydroxyethyl precursors are reacted with the intermediate oxazaphosphorin compound.
Industrial Production Methods
Industrial production of N-(2-chloroethyl)-N-(2-hydroxyethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the phosphoramide and ethylene oxide derivatives are prepared.
Controlled reaction conditions: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-N-(2-hydroxyethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Various oxides of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: A wide range of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chloroethyl)-N-(2-hydroxyethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the oxazaphosphorin ring into complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-N-(2-hydroxyethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell division and DNA replication.
Comparison with Similar Compounds
N-(2-chloroethyl)-N-(2-hydroxyethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide: is unique due to its specific structure and reactivity. Similar compounds include:
N-(2-chloroethyl)-N-(2-hydroxyethyl)phosphoramide: Lacks the oxazaphosphorin ring.
N-(2-chloroethyl)-N-(2-hydroxyethyl)urea: Contains a urea moiety instead of the oxazaphosphorin ring.
N-(2-chloroethyl)-N-(2-hydroxyethyl)carbamate: Features a carbamate group in place of the oxazaphosphorin ring.
These similar compounds differ in their chemical properties and reactivity, highlighting the uniqueness of N-(2-chloroethyl)-N-(2-hydroxyethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide .
Properties
IUPAC Name |
2-[2-chloroethyl-(2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClN2O3P/c8-2-4-10(5-6-11)14(12)9-3-1-7-13-14/h11H,1-7H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXKSMTWZSQXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCO)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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